

# Application Notes and Protocols: In Vivo Administration of BMS-777607 in Mice

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## Compound of Interest

Compound Name: BMS 777607

Cat. No.: B3026968

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage and administration of BMS-777607 in various mouse models, intended for preclinical cancer research. The protocols and data presented are synthesized from peer-reviewed scientific literature.

## Introduction to BMS-777607

BMS-777607 is a potent and selective, ATP-competitive small-molecule inhibitor of the MET receptor tyrosine kinase family.[1][2][3] It demonstrates significant inhibitory activity against c-Met, Axl, Ron, and Tyro3 kinases, with IC50 values in the low nanomolar range.[2][3] By targeting these kinases, BMS-777607 disrupts key signaling pathways involved in tumor cell proliferation, survival, migration, and invasion.[2][4][5] Preclinical studies have demonstrated its anti-tumor efficacy in a variety of cancer models.

## Quantitative Data Summary

The following tables summarize the in vivo dosages and administration routes of BMS-777607 used in different mouse models as reported in the literature.

Table 1: Oral Administration of BMS-777607 in Mice

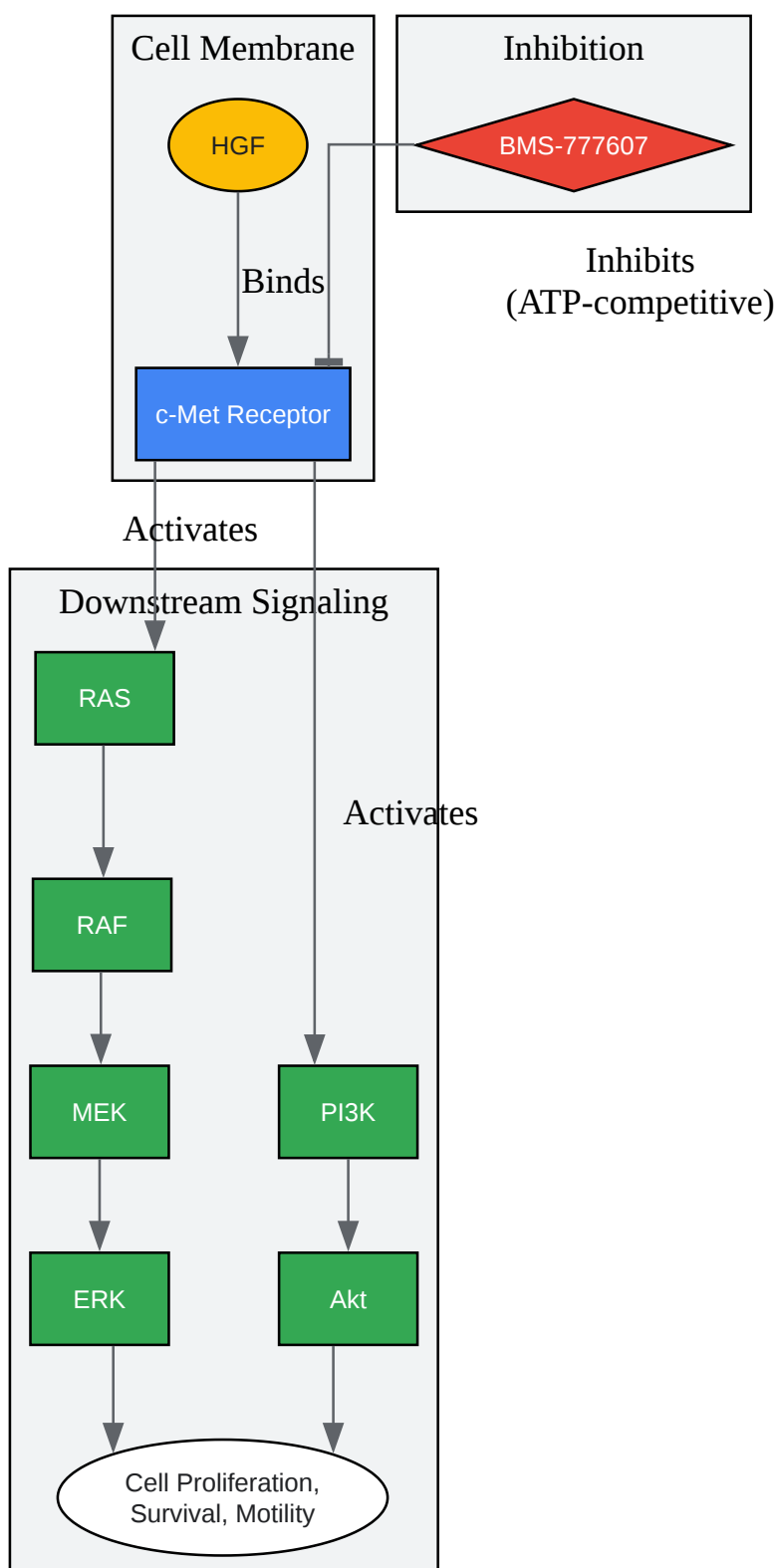
Mouse Model	Tumor Type	Dosage	Dosing Schedule	Key Findings
Athymic mice	GTL-16 human gastric cancer xenografts	6.25-50 mg/kg	Not specified	Significant reduction in tumor volume with no observed toxicity. <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
C3H/HeJ mice	KHT rodent fibrosarcoma (lung metastasis model)	10 mg/kg	Once daily	Mild, non-significant inhibition of lung nodule formation. <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
C3H/HeJ mice	KHT rodent fibrosarcoma (lung metastasis model)	25 mg/kg	Once daily	Significant decrease in the number of lung tumor nodules (28.3%) and impaired metastatic phenotype. <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>

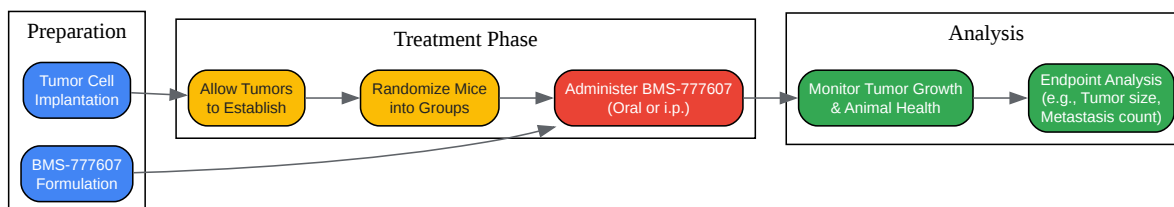
Table 2: Intraperitoneal (i.p.) Administration of BMS-777607 in Mice

Mouse Model	Tumor Type	Dosage	Dosing Schedule	Key Findings
CD1NuNu mice	U118MG glioblastoma xenografts	30 mg/kg	Twice a day for 6 days	Over 90% tumor reduction, with some cases of complete tumor regression.[7]
CD1NuNu mice	SF126 glioblastoma xenografts	30 mg/kg	Twice a day	56% tumor volume reduction.[7][8]
CD1NuNu mice	SF126 glioblastoma xenografts	100 mg/kg	Twice a day	Further tumor regression compared to 30 mg/kg, showing a dose-dependent effect. [7]
C57BL/6 mice	E0771 triple-negative breast cancer syngeneic model	25 mg/kg	Once daily	Partial inhibition of tumor growth when used as a single agent.[9]

## Signaling Pathway

BMS-777607 primarily targets the c-Met receptor tyrosine kinase and other members of its family (Axl, Ron, Tyro3). Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell proliferation, survival, and motility. BMS-777607 acts as an ATP-competitive inhibitor, blocking the kinase activity of these receptors and thereby inhibiting downstream signaling.





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